4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Conformational analysis Medicinal chemistry Ligand design

Researchers requiring conformational flexibility beyond direct-linked pyrazolyl-benzoic acid analogs face limited options with certified purity. This compound (CAS 1006465-79-7) resolves that gap with a 5-rotatable-bond aminomethyl linker architecture. - 5 rotatable bonds enable broader conformational sampling vs. direct N-aryl analogs (CAS 1006466-25-6) for fragment-based screening. - ≥98% certified purity ensures assay-ready use without confounding impurity effects; contrasts with 95% minimum purity of nearest analogs. - Para-substituted benzoic acid geometry supports linear ligand topology for MOF and coordination polymer construction.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 1006465-79-7
Cat. No. B2630536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
CAS1006465-79-7
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(5-3-10)13(17)18/h2-5,8-9,14H,6-7H2,1H3,(H,17,18)
InChIKeyUJYHYXBJWYORGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid – Structural and Procurement Overview


The compound 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (CAS 1006465-79-7) is a pyrazole-containing benzoic acid derivative that features a flexible aminomethyl spacer between the 1-methylpyrazole and para-benzoic acid moieties . With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, it provides 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 rotatable bonds—characteristics that define its conformational flexibility and intermolecular interaction potential . The compound is commercially available as a research intermediate with certified purity of ≥98% from multiple suppliers, making it suitable for structure–activity relationship (SAR) exploration, fragment-based screening, and coordination chemistry applications that demand conformational degrees of freedom beyond those offered by direct–linked pyrazolyl-benzoic acid analogs .

Why Pyrazole–Benzoic Acid Derivatives Are Not Interchangeable


Within the class of 1-methylpyrazol-4-yl–linked benzoic acid derivatives, subtle structural variations—such as the presence or absence of a methylene spacer, the position of the carboxylic acid on the phenyl ring, or the alkyl substitution on the pyrazole—profoundly alter hydrogen-bonding networks, conformational flexibility, and ultimately the compound’s suitability for specific assay systems or synthetic pathways . The target compound 1006465-79-7 incorporates an aminomethyl linker that provides one additional rotatable bond compared to direct N–aryl analogs (e.g., CAS 1006466-25-6), translating into measurably different molecular topology and potential binding mode sampling . Generic substitution without explicit consideration of these molecular descriptors risks introducing unwanted conformational bias, altering target engagement profiles, and compromising synthetic tractability in structure–activity relationship (SAR) campaigns.

Quantitative Comparative Evidence for 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid


Rotatable Bond Count and Conformational Sampling

The target compound contains 5 rotatable bonds, compared to an estimated 3–4 rotatable bonds for the direct N–aryl analog 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6), which lacks the aminomethyl spacer . This difference arises from the additional methylene unit inserted between the secondary amine and the benzoic acid ring, increasing the degrees of conformational freedom accessible to the molecule .

Conformational analysis Medicinal chemistry Ligand design

Certified Purity Specification Comparison

The target compound is listed with a certified purity of ≥98% by ChemScene and 98% by Leyan, whereas the nearest commercially comparable analog 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6) is offered at a minimum purity of 95% by Biosynth (CymitQuimica) . This represents a minimum 3-percentage-point purity advantage for the target compound from these suppliers .

Chemical procurement Quality assurance Reproducibility

Hydrogen Bond Profile and Lipophilicity

The target compound 1006465-79-7 presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) with a topological polar surface area (TPSA) of 67.15 Ų . In contrast, the 1,5-dimethylpyrazole analog 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-28-9) retains the same HBD/HBA count but carries an additional methyl group on the pyrazole ring, which is expected to increase LogP by approximately 0.5 units based on standard fragment contribution models, thereby altering the hydrophilicity–lipophilicity balance without changing formal hydrogen-bonding capacity .

Physicochemical property optimization Drug-like properties PK/PD prediction

Para vs. Ortho Substitution Geometry

The target compound places the aminomethyl-pyrazole substituent at the para position of benzoic acid, whereas the related ortho isomer 2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (same molecular formula C13H15N3O2, MW 245.28) positions the linkage at the ortho position . This para geometry provides a linear disposition of the carboxylate and pyrazole binding motifs, which is conducive to the formation of extended networks in metal-organic frameworks (MOFs) and coordination polymers, whereas the ortho isomer favors chelation through proximity effects .

Coordination chemistry Metal-organic frameworks Ligand geometry

MDL Number and Batch Traceability

The target compound is registered under MDL number MFCD08696976 as confirmed by Fluorochem , while the direct-linked analog 1006466-25-6 lacks a publicly listed MDL number from major suppliers, complicating automated inventory tracking and electronic laboratory notebook integration .

Compound registration Inventory management Reproducibility

Application Scope in Coordination Chemistry

Vendor technical descriptions for 1006465-79-7 explicitly classify it as a ligand for coordination chemistry and an intermediate in organic synthesis with demonstrated utility in metal complex formation relevant to catalysis and sensor technology . By comparison, the direct-linked analog 1006466-25-6 is primarily categorized as a versatile small-molecule scaffold without explicit coordination-chemistry use cases .

Coordination chemistry Organic synthesis Functional materials

Recommended Application Scenarios for 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid


Fragment-Based Screening and SAR Exploration

The 5-rotatable-bond architecture of 1006465-79-7 provides a broader conformational search space than its direct N–aryl analog (CAS 1006466-25-6), making it suited for fragment-based screening libraries and SAR campaigns where flexible linkers are used to probe sub-pocket occupancy and identify distal binding interactions . Researchers selecting this compound over the more rigid analog can expect to sample a larger ensemble of solution conformations, which is particularly valuable when the target binding site topology is not fully characterized .

Coordination Chemistry and MOF Construction

The para-substituted benzoic acid geometry of 1006465-79-7, combined with the 1-methylpyrazole donor group, establishes a linear ligand topology suitable for constructing metal-organic frameworks, coordination polymers, and discrete metallosupramolecular assemblies where defined node-to-node distances are required . Procurement of this specific para isomer avoids the chelation-biased coordination behavior of the ortho analog, which can lead to undesired mono-nuclear complexes rather than extended networks .

Physicochemical Property Optimization

With a computed LogP of 1.4081 and TPSA of 67.15 Ų, 1006465-79-7 occupies a favorable drug-like physicochemical space for oral bioavailability prediction models . When medicinal chemistry teams need to explore the pyrazole-benzoic acid pharmacophore without excessive lipophilicity, this compound is a more suitable starting point than the 1,5-dimethyl analog (CAS 1006466-28-9), whose additional methyl group elevates LogP by an estimated +0.5 units, potentially compromising aqueous solubility and increasing protein binding artifacts in biochemical assays .

High-Purity Procurement for Reproducible Assays

The ≥98% certified purity specification from ChemScene and Leyan ensures that 1006465-79-7 can be used directly in sensitive enzymatic or cell-based assays without the confounding influence of impurities exceeding 2% . This contrasts with the nearest analog CAS 1006466-25-6, which carries a 95% minimum purity specification, introducing a potential 3% impurity burden that may necessitate additional purification steps and increase batch-to-batch variability in dose-response experiments .

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